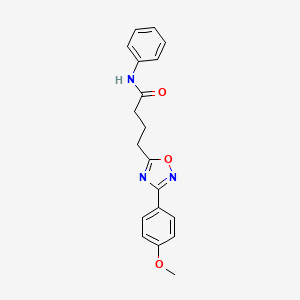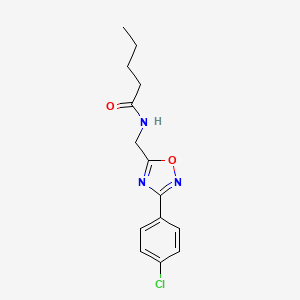
N-((3-(4-chlorophenyl)-1,2,4-oxadiazol-5-yl)methyl)pentanamide
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
N-((3-(4-chlorophenyl)-1,2,4-oxadiazol-5-yl)methyl)pentanamide, also known as CP-47,497, is a synthetic cannabinoid compound that has been of interest to researchers due to its potential therapeutic applications. CP-47,497 is a potent agonist of the cannabinoid receptor CB1, which is involved in a variety of physiological processes, including pain perception, appetite regulation, and immune function.
作用機序
N-((3-(4-chlorophenyl)-1,2,4-oxadiazol-5-yl)methyl)pentanamide acts as a potent agonist of the CB1 receptor, which is found primarily in the brain and nervous system. When this compound binds to the CB1 receptor, it activates a signaling pathway that leads to a variety of physiological effects. These effects include the modulation of pain perception, appetite regulation, and immune function.
Biochemical and Physiological Effects:
This compound has been shown to have a variety of biochemical and physiological effects. In animal models, it has been shown to have analgesic effects, reducing pain perception in response to a variety of stimuli. Additionally, this compound has been shown to have anti-inflammatory effects, reducing inflammation in response to various stimuli. It has also been shown to have effects on appetite regulation, reducing food intake in animal models.
実験室実験の利点と制限
One advantage of N-((3-(4-chlorophenyl)-1,2,4-oxadiazol-5-yl)methyl)pentanamide for lab experiments is its potent agonist activity at the CB1 receptor, which allows for precise modulation of this receptor. However, one limitation is that this compound is a synthetic compound and may not accurately reflect the effects of endogenous cannabinoids in the body.
将来の方向性
There are several potential future directions for research on N-((3-(4-chlorophenyl)-1,2,4-oxadiazol-5-yl)methyl)pentanamide. One area of interest is the development of novel CB1 agonists with improved pharmacological properties. Additionally, there is interest in exploring the potential therapeutic applications of this compound for various conditions, including chronic pain, inflammation, and appetite regulation. Finally, there is interest in understanding the precise mechanisms by which this compound modulates the CB1 receptor and the downstream signaling pathways that are activated.
合成法
N-((3-(4-chlorophenyl)-1,2,4-oxadiazol-5-yl)methyl)pentanamide is typically synthesized using a multi-step process that involves the reaction of various starting materials. One common method involves the reaction of 4-chlorobenzonitrile with ethyl oxalyl chloride to form a benzoyl chloride intermediate, which is then reacted with 3-amino-5-methylisoxazole to form the oxadiazole ring. The resulting compound is then reacted with 1-bromo-3-chloropropane to form the final product.
科学的研究の応用
N-((3-(4-chlorophenyl)-1,2,4-oxadiazol-5-yl)methyl)pentanamide has been the subject of numerous scientific studies due to its potential therapeutic applications. It has been shown to have analgesic effects in animal models of pain, and may have potential as a treatment for chronic pain conditions. Additionally, this compound has been shown to have anti-inflammatory effects, and may have potential as a treatment for inflammatory conditions such as arthritis.
特性
IUPAC Name |
N-[[3-(4-chlorophenyl)-1,2,4-oxadiazol-5-yl]methyl]pentanamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H16ClN3O2/c1-2-3-4-12(19)16-9-13-17-14(18-20-13)10-5-7-11(15)8-6-10/h5-8H,2-4,9H2,1H3,(H,16,19) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
AWSODYJGJGTOHH-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCCC(=O)NCC1=NC(=NO1)C2=CC=C(C=C2)Cl |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H16ClN3O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
293.75 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。
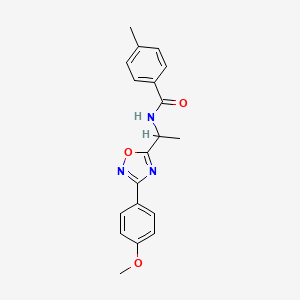

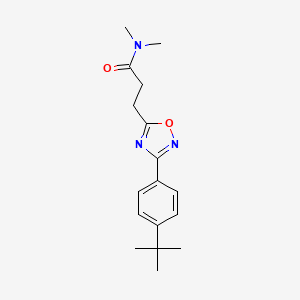
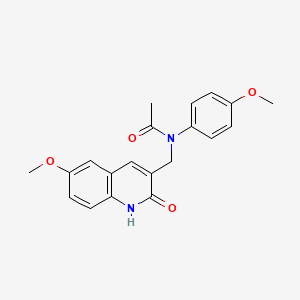
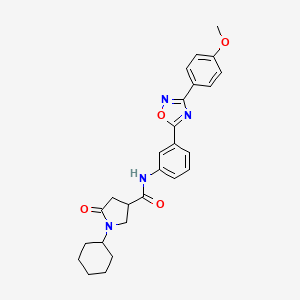

![2,4-dichloro-N-[2-methoxy-5-(morpholine-4-sulfonyl)phenyl]benzamide](/img/structure/B7695258.png)




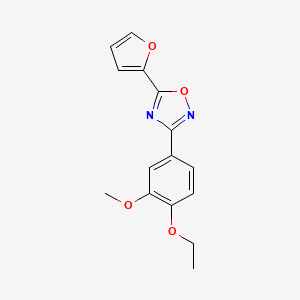
![N-cyclooctyl-3-(4-fluorophenyl)-5-oxo-5H-[1,3]thiazolo[3,2-a]pyrimidine-6-carboxamide](/img/structure/B7695315.png)
